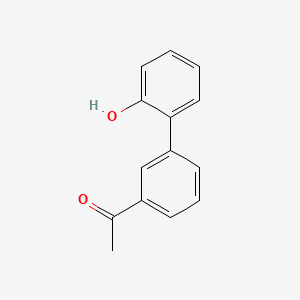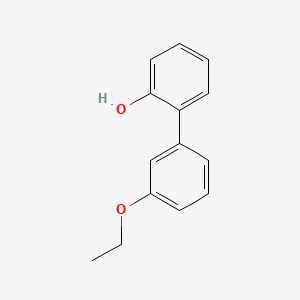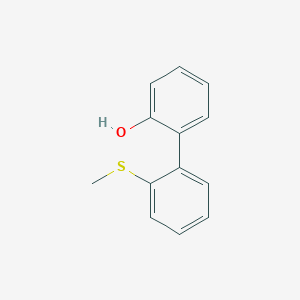
3-(2-Methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylthiophenyl)phenol, 95% (3-MTP) is an organic compound with a molecular formula of C9H9OS. It is a white solid with a melting point of 160-162°C, a boiling point of 250°C, and a density of 1.09 g/mL. It is insoluble in water, but soluble in most organic solvents. 3-MTP is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
3-(2-Methylthiophenyl)phenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and in the study of organic reactions. In addition, 3-(2-Methylthiophenyl)phenol, 95% has been used in the study of the mechanism of action of certain enzymes and as a starting material in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(2-Methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst in the formation of certain organic compounds. It is also believed to act as an inhibitor of certain enzymes, which can lead to changes in the activity of target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methylthiophenyl)phenol, 95% are not yet fully understood. However, it has been shown to have antioxidant activity and to inhibit the activity of certain enzymes. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-Methylthiophenyl)phenol, 95% in laboratory experiments include its high purity and its availability in large quantities. It is also relatively easy to synthesize and is relatively stable in air. The main limitation of using 3-(2-Methylthiophenyl)phenol, 95% in laboratory experiments is its low solubility in water.
Future Directions
The future directions for research on 3-(2-Methylthiophenyl)phenol, 95% include further study of its mechanism of action, its biochemical and physiological effects, its potential applications in the synthesis of pharmaceuticals and other organic compounds, and its potential use in the development of new polymers. Additionally, further research is needed to explore the potential of 3-(2-Methylthiophenyl)phenol, 95% as a therapeutic agent, as well as its potential toxicity. Finally, further research is needed to explore the potential of 3-(2-Methylthiophenyl)phenol, 95% as a starting material for the synthesis of novel biologically active molecules.
Synthesis Methods
3-(2-Methylthiophenyl)phenol, 95% can be synthesized by a variety of methods. One common method is the reaction of 2-methylthiophene and phenol in the presence of an acid catalyst. The reaction proceeds at a temperature of 80-90°C and yields a product with 95% purity. Other methods include the reaction of 2-methylthiophene and para-chlorophenol in the presence of sulfuric acid, and the reaction of 2-methylthiophene and p-toluenesulfonic acid in the presence of a base catalyst.
properties
IUPAC Name |
3-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSLJCWGILDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














